1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Overview
Description
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromophenyl group at position 1 and a trifluoromethyl group at position 3, along with a hydroxyl group at position 5 of the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzaldehyde with trifluoromethylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and selectivity, making the process more economically viable for large-scale production.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form the corresponding ketone. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it of interest in the study of enzyme inhibition and receptor binding. It is often used in biochemical assays to investigate the mechanisms of action of various enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation. It is also used in the formulation of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromophenyl and trifluoromethyl groups allow it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can result in the modulation of various biological pathways, leading to therapeutic effects.
The hydroxyl group at position 5 can also participate in hydrogen bonding interactions with biological targets, further enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: This compound lacks the bromine atom in the phenyl group, resulting in different chemical reactivity and biological activity.
1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: The presence of a chlorine atom instead of a bromine atom can affect the compound’s reactivity and binding affinity to biological targets.
1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-ol: The absence of the trifluoromethyl group can significantly alter the compound’s chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWWIJXAQOVGMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=C(N2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734939 | |
Record name | 2-(2-Bromophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153042-94-4 | |
Record name | 2-(2-Bromophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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